Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of fluorine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. They interact with the host and maintain intestinal homeostasis, impact liver metabolism, and the immune response.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method includes:
Halogenation: Introduction of fluorine atoms at the 5 and 7 positions of the indole ring using fluorinating agents such as Selectfluor.
Iodination: Introduction of an iodine atom at the 3 position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Esterification: Formation of the ethyl ester at the 2-carboxylate position using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be replaced by other substituents using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorinating agents in the presence of Lewis acids.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the fluorine or iodine positions.
Scientific Research Applications
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
- Ethyl 7-fluoro-3-iodo-1H-indole-2-carboxylate
- Ethyl 5,7-difluoro-1H-indole-2-carboxylate
Uniqueness
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is unique due to the simultaneous presence of fluorine and iodine atoms on the indole ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2INO2/c1-2-17-11(16)10-8(14)6-3-5(12)4-7(13)9(6)15-10/h3-4,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSHVVLTGACSTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721013 |
Source
|
Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-90-9 |
Source
|
Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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